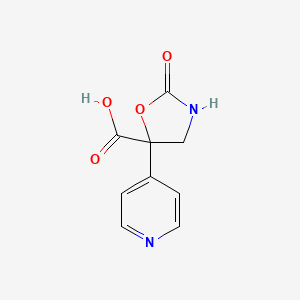

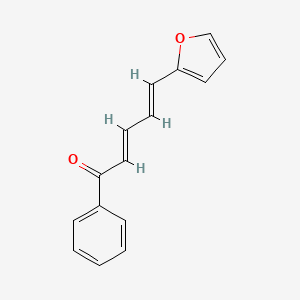

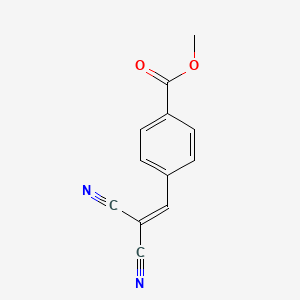

![molecular formula C20H17N3O3S B2804127 N-(4-acetylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 518017-70-4](/img/structure/B2804127.png)

N-(4-acetylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide, also known as AP2S, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using a unique method and has shown promising results in scientific research.

Scientific Research Applications

Vibrational Spectroscopic Analysis and Computational Approach

Research on related compounds, such as those characterized by vibrational spectroscopic signatures through Raman and Fourier transform infrared spectroscopy, underscores the importance of understanding the electronic and structural properties of N-(4-acetylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide derivatives. These studies provide insights into the molecular geometry, intramolecular hydrogen bonding, and vibrational wavenumbers, highlighting the compound's stereo-electronic interactions and stability. Computational models, including density functional theory, offer further elucidation of these properties, aiding in the exploration of the compound's potential applications in medicinal chemistry and material science (Jenepha Mary et al., 2022).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives of N-(4-acetylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide, as demonstrated by studies on 1,3,4-oxadiazole and acetamide derivatives, reveal the compound's versatility in forming structures with potential antibacterial and enzymatic inhibition activities. These research efforts underline the compound's role as a precursor in generating multifunctional molecules with potential therapeutic applications (Nafeesa et al., 2017).

Antimicrobial and Anticancer Activities

Several studies focus on the potential antimicrobial and anticancer activities of derivatives of N-(4-acetylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide. These investigations entail the synthesis of novel derivatives and their subsequent pharmacological evaluation, revealing the compounds' abilities to inhibit the growth of various bacterial strains and cancer cell lines. Such findings suggest the potential utility of these derivatives in developing new therapeutic agents targeting specific microbial pathogens and cancer cells (Zyabrev et al., 2022).

Pharmacokinetic Properties and In Silico Docking

Research on the pharmacokinetic properties and in silico docking analyses provides valuable insights into the compound's behavior within biological systems and its interaction with viral proteins. These studies contribute to understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for assessing its potential as a therapeutic agent. Additionally, docking studies offer a computational perspective on the compound's ability to inhibit viral activity, laying the groundwork for its application in antiviral drug development (Jenepha Mary et al., 2022).

properties

IUPAC Name |

N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-13(24)14-7-9-16(10-8-14)21-19(26)12-27-20-22-17(11-18(25)23-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXLZJJTRKWERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

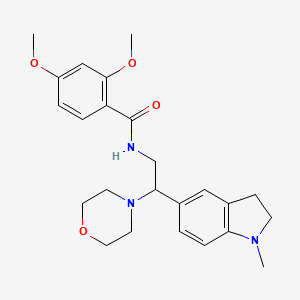

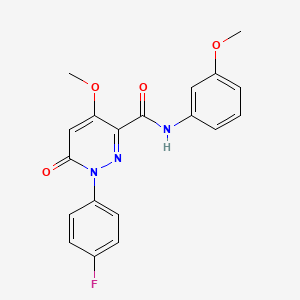

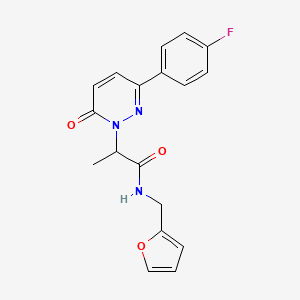

![N-allyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804047.png)

![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B2804057.png)

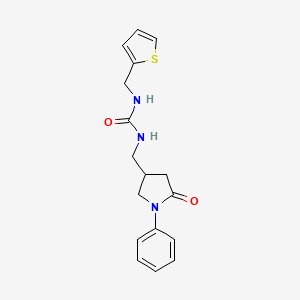

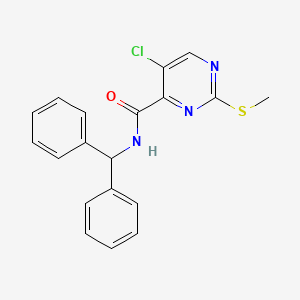

![(E)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2804063.png)

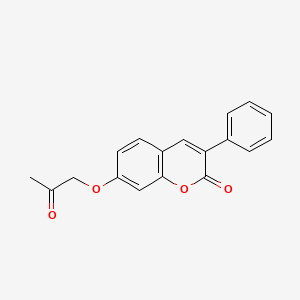

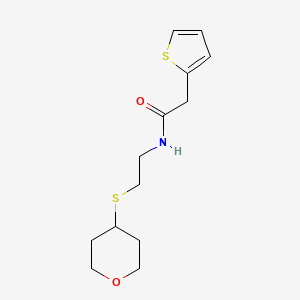

![N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2804067.png)